molecular formula C7H6FN3 B1323484 6-fluoro-1H-indazol-3-amine CAS No. 404827-75-4

6-fluoro-1H-indazol-3-amine

Cat. No. B1323484
M. Wt: 151.14 g/mol
InChI Key: JKOGFRGFWFEFNT-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indazol-3-amine is a fluorinated heterocyclic compound that belongs to the indazole class. Indazoles are known for their presence in various biologically active compounds, particularly those with anticancer properties. The 6-aminoindazole derivatives, including those with a fluorine atom at the 6-position, have demonstrated significant anticancer activity in various studies .

Synthesis Analysis

The synthesis of 6-fluoro-1H-indazol-3-amine derivatives can be achieved through well-established chemical reactions. For instance, the synthesis of 6-aminoindazole derivatives has been reported to involve acetylation and reductive amination starting from 6-amininoindazole . Additionally, fluorinated amino-heterocyclic compounds, including those with a triazinyl moiety, have been synthesized from aroylation followed by fluoroamination and subsequent acylation or cyclocondensation reactions . Although the exact synthesis of 6-fluoro-1H-indazol-3-amine is not detailed in the provided papers, these methods suggest potential pathways for its preparation.

Molecular Structure Analysis

The molecular structure of 6-fluoro-1H-indazol-3-amine would consist of an indazole core with a fluorine atom at the 6-position and an amine group at the 3-position. The presence of the fluorine atom is likely to influence the electronic properties of the molecule, potentially enhancing its biological activity due to the electron-withdrawing nature of fluorine .

Chemical Reactions Analysis

Fluorinated indazole derivatives can participate in various chemical reactions. For example, NH-1,2,3-triazoles, which are structurally related to indazoles, undergo ring cleavage in reactions with fluorinated acid anhydrides, leading to the formation of fluoroalkylated imidazoles . This suggests that 6-fluoro-1H-indazol-3-amine could also undergo similar transformations under appropriate conditions, potentially leading to a variety of fluorinated heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-1H-indazol-3-amine derivatives are influenced by the presence of the fluorine atom and the indazole core. Fluorine substitution is known to affect the lipophilicity, metabolic stability, and hydrogen bonding capacity of molecules. In the case of 6-aminoindazole derivatives, various physicochemical properties were predicted using online tools, and the compounds conformed to the "rule of three" for hit-like compounds, indicating favorable properties for biological activity . The antimicrobial and anticancer activities of these compounds have been attributed to the presence of both nitro and fluorine elements, which enhance their activity compared to other derivatives .

Scientific Research Applications

1. Antitumor Activity

  • Application Summary : A series of indazole derivatives were designed and synthesized, and their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) were evaluated .
  • Methods of Application : The compounds were evaluated for their inhibitory activities against the mentioned human cancer cell lines using the methyl thiazolyl tetrazolium (MTT) colorimetric assay .
  • Results : Among the compounds, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .

2. Inhibitor of RIP2 Kinase

  • Application Summary : 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) is a highly potent and selective inhibitor of RIP2 kinase .

3. Positron Emission Tomography (PET) Tracer

  • Application Summary : A novel compound 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) was synthesized and labeled with fluorine-18 (18F), to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .

4. Inhibitor of Tyrosine Kinase

  • Application Summary : The 1H-indazole-3-amine structure is an effective hinge-binding fragment. In Linifanib, it binds effectively with the hinge region of tyrosine kinase .

5. Lead Compound for Developing New Radiotracers

  • Application Summary : A novel compound 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) was synthesized and labeled with fluorine-18 (18F), to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .

6. Antimicrobial Activity

  • Application Summary : The derivatives of 1H-indazole-3-amine show different biological activities such as antibacterial and antifungal activities .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation during handling .

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the potential applications of 6-fluoro-1H-indazol-3-amine in various therapeutic areas.

properties

IUPAC Name

6-fluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOGFRGFWFEFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620411
Record name 6-Fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1H-indazol-3-amine

CAS RN

404827-75-4
Record name 6-Fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2,4-difluorobenzonitrile (1.21 g, 8.70 mmol) was added hydrazine monohydrate (8.46 mL, 174 mmol). The mixture was heated to reflux for 5 hours and then poured onto ice. The solution was extracted with ethyl acetate, dried with magnesium sulfate, filtered and concentrated. The residue was purified by column chromatography (25-100% ethyl acetate/hexane) to afford 6-fluoro-1H-indazol-3-amine (0.5 g, 3.3 mmol, 38% yield) as light yellow powder. 1H NMR (500 MHz, DMSO-D6) δ ppm 11.42 (s, 1 H), 7.70 (dd, J=8.55, 5.49 Hz, 1 H), 6.97 (dd, J=10.07, 1.83 Hz, 1 H), 6.72-6.79 (m, 1 H), 5.40 (s, 2 H). MS (LC/MS) R.T.=0.61; [M+H]+=152.11.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
8.46 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YJ Cui, CC Ma, CM Zhang, LQ Tang, ZP Liu - European Journal of …, 2020 - Elsevier
Tubulin inhibitors that bind to the colchicine site are widely studied anticancer agents. In continuous our researches, we designed a series of novel indazole derivatives as microtubule-…
Number of citations: 18 www.sciencedirect.com

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